3-(2-Methylbenzyl)pyrrolidine
Overview
Description
3-(2-Methylbenzyl)pyrrolidine is an organic compound containing a pyrrolidine ring attached to a 2-methylbenzyl group. The empirical formula is C12H17N and the molecular weight is 175.27 .
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods, including 1,3-dipolar cycloaddition . The most well-developed cycloaddition methods for pyrrolidine synthesis are reactions of azomethine ylides and related 1,3-dipoles . Another method involves the formal [3 + 2] cycloadditions between imines and donor-acceptor cyclopropanes .Molecular Structure Analysis
The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .Chemical Reactions Analysis
Pyrrolidine compounds are known to participate in various chemical reactions. For instance, they can undergo cycloaddition reactions to efficiently assemble pyrrolidine rings that are significant in a variety of chemical and biological applications .Physical and Chemical Properties Analysis
The empirical formula of this compound is C12H17N and its molecular weight is 175.27 . More detailed physical and chemical properties may not be readily available as Sigma-Aldrich does not collect analytical data for this product .Scientific Research Applications
Anionic Cyclizations to Pyrrolidines : A study by Coldham, Hufton, and Rathmell (1997) discussed the cyclization of α-amino-organolithiums onto unactivated alkenes, forming 2,4-disubstituted pyrrolidines. This process, which can be performed with a chiral auxiliary, results in the formation of 3-substituted pyrrolidines with significant diastereoenrichment (Coldham, Hufton, & Rathmell, 1997).
Synthesis and Anti-inflammatory Activities : Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, evaluating them as potential anti-inflammatory and analgesic agents. Some of these compounds showed promising activities and a wider safety margin compared to other drugs (Ikuta et al., 1987).
Chiral 3-Substituted Pyrrolidines Synthesis : Suto, Turner, and Kampf (1992) described the preparation of chiral 3-methyl-3-substituted pyrrolidines/pyrrolidinones starting from a specific pyrrolidinone compound. The chiral α-methylbenzyl functionality in this process serves as both a nitrogen protecting group and a chiral auxiliary (Suto, Turner, & Kampf, 1992).
Use in Quinolone Antibacterials Synthesis : Schroeder et al. (1992) explored the use of S-α-methylbenzyl as a chiral auxiliary in the synthesis of quinolone antibacterials. They prepared several stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are useful intermediates in the development of these antibacterial agents (Schroeder et al., 1992).
Pyrrolidines in Medicine and Industry : Żmigrodzka et al. (2022) highlighted the importance of pyrrolidines in both medicine and industry, such as their use in dyes and agrochemical substances. The study focused on the synthesis of pyrrolidines via [3+2] cycloaddition reactions (Żmigrodzka et al., 2022).
Bioactivities of Pyrrolidine Alkaloids : Liu et al. (2016) isolated a new pyrrolidine alkaloid from the root barks of Orixa japonica, demonstrating its larvicidal and nematicidal activities. This indicates potential applications of pyrrolidine alkaloids in developing natural larvicides and nematicides (Liu et al., 2016).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 3-(2-methylbenzyl)pyrrolidine, have been found to exhibit bioactive properties
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways . For instance, some pyrrolidine derivatives are known to react via an SN1 pathway, via the resonance-stabilized carbocation
Biochemical Pathways
It is known that pyrrolidine derivatives can affect various biochemical pathways . For instance, some pyrrolidine derivatives have been found to exhibit inhibitory activity on human physiologically relevant carbonic anhydrase (CA) isoenzymes
Pharmacokinetics
It is known that pyrrolidine derivatives can have various pharmacokinetic properties
Result of Action
It is known that pyrrolidine derivatives can have various biological effects
Action Environment
It is known that environmental factors can influence the action of various compounds
Future Directions
Pyrrolidine compounds, due to their unique properties and biological activities, are of great interest in drug discovery and medicinal chemistry . They can serve as a versatile scaffold for the development of novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Biochemical Analysis
Biochemical Properties
3-(2-Methylbenzyl)pyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives have been shown to possess significant biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anticancer properties . The interactions of this compound with these biomolecules often involve binding to active sites, altering enzyme activity, and modulating protein functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been found to cause apoptotic cell death in certain cancer cell lines . The impact of this compound on cellular processes includes modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism. For instance, the molecular mechanism of pyrrolidine derivatives often involves binding to enzyme active sites, leading to the formation of enzyme-substrate complexes that modulate enzymatic activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit time-dependent stability and degradation patterns, which influence their biological activity . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, certain pyrrolidine derivatives have been shown to cause renal injuries and neurotoxicity in experimental animals at high doses . Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. The metabolic pathways of pyrrolidine derivatives often involve oxidation, reduction, and conjugation reactions that modulate their biological activity . These pathways can influence the compound’s metabolic flux and the levels of metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization, accumulation, and overall bioavailability. For instance, pyrrolidine derivatives may be transported across cell membranes by specific transporters, influencing their distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of pyrrolidine derivatives within subcellular structures can influence their interactions with biomolecules and their overall biological activity .
Properties
IUPAC Name |
3-[(2-methylphenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-4-2-3-5-12(10)8-11-6-7-13-9-11/h2-5,11,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJELETAWVRDDPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696398 | |
Record name | 3-[(2-Methylphenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887594-99-2 | |
Record name | 3-[(2-Methylphenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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